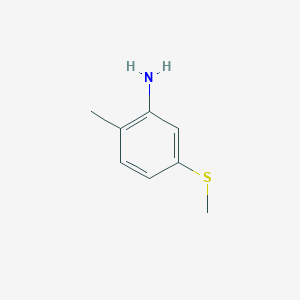

2-Methyl-5-(methylsulfanyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLONPJSALIOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Chemical Significance Within Substituted Aniline Derivatives

Substituted anilines are organic compounds derived from aniline (B41778), featuring one or more hydrogen atoms on the benzene (B151609) ring replaced by other functional groups. chemistrysteps.comThe nature and position of these substituents profoundly influence the molecule's electronic properties, basicity, and reactivity in chemical reactions. chemistrysteps.com 2-Methyl-5-(methylsulfanyl)aniline, as its name implies, is an aniline derivative with a methyl group (-CH3) at the second (ortho) position and a methylsulfanyl (also known as methylthio) group (-SCH3) at the fifth (meta) position relative to the amino group (-NH2).

Key Structural and Physicochemical Properties of this compound:

| Property | Value/Information |

| CAS Number | 1341620-91-4 americanelements.com |

| Chemical Formula | C₈H₁₁NS americanelements.com |

| Molecular Weight | 153.25 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

| SMILES | CC1=C(C=C(C=C1)SC)N americanelements.com |

| InChI Key | DPLONPJSALIOAI-UHFFFAOYSA-N americanelements.com |

| Appearance | Liquid americanelements.com |

The structural arrangement of the substituents is crucial to the compound's chemical behavior. The methyl group is a well-known electron-donating group, which tends to increase the electron density of the aromatic ring through an inductive effect. chemistrysteps.comConversely, the electronic effect of the methylsulfanyl group is more complex. While the sulfur atom can be slightly electron-withdrawing via induction due to its electronegativity relative to carbon, it can also act as a weak electron-donating group through resonance by sharing its lone pair of electrons with the aromatic π-system. core.ac.ukIn some contexts, particularly in simple aniline systems, the alkylthio group can behave as a weak electron-withdrawing substituent. core.ac.uk The placement of these groups—the electron-donating methyl group ortho to the amine and the electronically ambiguous methylsulfanyl group meta to it—creates a specific electronic environment that directs its reactivity in electrophilic aromatic substitution and other transformations. chemistrysteps.comThis distinct substitution pattern makes it a valuable intermediate for synthesizing precisely structured molecules.

Overview of Research Trajectories for Methylthioaniline Compounds

Methylthioaniline compounds are versatile intermediates in the synthesis of a wide range of functional molecules, from pharmaceuticals to advanced materials. The research involving these compounds generally leverages the reactivity of both the aniline (B41778) core and the methylthio group.

A primary research trajectory involves using methylthioanilines as foundational scaffolds in medicinal chemistry. The aniline moiety can be readily converted into various functional groups or used in coupling reactions to build more complex molecular frameworks. For example, related aniline derivatives are used in the synthesis of heterocyclic compounds like quinazolines and imidazopyridazines, which are explored for their potential biological activities. nih.govresearchgate.netThe sulfur atom in the methylthio group is also a key functional handle; it can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, significantly altering the electronic and steric properties of the molecule. acsgcipr.orgThese oxidized derivatives are often targets themselves or intermediates in the synthesis of pharmacologically active agents.

In materials science, aniline derivatives are precursors to conducting polymers. core.ac.ukWhile research on polyaniline itself is extensive, studies on substituted anilines explore how different functional groups affect the polymer's properties, such as solubility and conductivity. The presence of an alkylthio group can influence the polymer's backbone conformation and electronic characteristics. core.ac.uk Furthermore, compounds like 2-Methyl-5-(methylsulfanyl)aniline serve as key starting materials for creating specialized chemical reagents and ligands for catalysis. For instance, a closely related compound, 5-methylsulfanylmethyl-2-methyl azaferrocene, was prepared and used to synthesize complex organometallic structures with potential catalytic applications. researchgate.netThis highlights a research direction where the unique electronic and steric profile of the substituted aniline is harnessed to create ligands that can coordinate with metal centers.

Historical Context of Methylthioaniline Chemistry in Organic Synthesis

Direct Synthetic Routes to 2-Methyl-5-(methylsulfanyl)aniline

Direct synthesis of this compound primarily involves the functionalization of appropriately substituted aniline (B41778) precursors. These methods are advantageous due to their atom economy and potentially shorter reaction sequences.

Regioselective Functionalization of Aniline Precursors

A key strategy for the synthesis of this compound is the regioselective functionalization of an aniline derivative that already contains one of the desired substituents. A common and effective precursor for this purpose is 2-methyl-5-nitroaniline (B49896). This intermediate can be synthesized by the nitration of o-toluidine (B26562). The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration. nih.govyoutube.com The amino group in o-toluidine directs the nitration to the para position, but due to steric hindrance from the methyl group, a significant amount of the 5-nitro isomer is also formed. youtube.com

Once 2-methyl-5-nitroaniline is obtained, a two-step sequence is required to introduce the methylsulfanyl group. First, the nitro group is reduced to an amino group to form 2-methyl-1,5-diaminobenzene. This reduction can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid.

Subsequently, the newly formed amino group at the 5-position can be converted to a methylsulfanyl group via a Sandmeyer-type reaction. This involves the diazotization of the 5-amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. thieme-connect.comorganic-chemistry.org The diazonium salt is then reacted with a source of the methylthio group, such as methyl mercaptan (methanethiol) or its corresponding salt (methyl mercaptide), often in the presence of a copper(I) catalyst. thieme-connect.comorganic-chemistry.org

Approaches for Introducing the Methylthio Moiety

The introduction of the methylthio group is a critical step in the synthesis of this compound. Several methods can be employed for this transformation, with the Sandmeyer reaction being a classic and versatile approach. thieme-connect.comorganic-chemistry.org

A notable method for the direct conversion of anilines to aryl methyl sulfides involves a nonaqueous diazotization reaction. In this procedure, the aniline derivative is reacted with an alkyl nitrite (such as tert-butyl nitrite) in the presence of dimethyl disulfide. This one-pot reaction proceeds under mild, metal-free conditions and offers a convenient route to aryl methyl sulfides. researchgate.netthieme-connect.com The reaction is believed to proceed through the in situ formation of the diazonium salt, which then reacts with dimethyl disulfide to form the desired thioether.

Another approach involves the use of a copper-catalyzed reaction. Copper(I) salts are well-known to catalyze the decomposition of diazonium salts and facilitate the introduction of various nucleophiles, including thiols. nih.govresearchgate.net The reaction of the diazonium salt of 2-methyl-5-aminoaniline with methyl mercaptan or sodium thiomethoxide in the presence of a copper(I) salt, such as copper(I) bromide or chloride, would be a viable method for the synthesis of the target compound.

Synthesis of Related Alkylthioaniline Isomers and Structural Analogs

The synthetic methodologies for isomers and analogs of this compound provide valuable insights into the regiochemical challenges and the versatility of different synthetic strategies.

Synthesis of 2-(Methylthio)aniline (B147308) and its Derivatives

2-(Methylthio)aniline is a closely related isomer that has been synthesized through various methods. One common route involves the nucleophilic substitution of a suitable precursor. For instance, 2-aminothiophenol (B119425) can be methylated using a methylating agent like methyl iodide in the presence of a base to yield 2-(methylthio)aniline.

Alternatively, 2-nitrochlorobenzene can be reacted with sodium thiomethoxide to produce 2-nitrothioanisole, which is then reduced to 2-(methylthio)aniline. The reduction of the nitro group can be achieved using standard procedures, such as catalytic hydrogenation or metal-acid reduction.

Regiochemical Control in Aniline Alkylation and Thioether Formation

Achieving regiochemical control is a significant challenge in the synthesis of substituted anilines. The directing effects of the substituents on the aromatic ring play a crucial role. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. youtube.com However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a deactivating and meta-directing group. youtube.com This behavior can be exploited to control the regioselectivity of reactions like nitration.

In the case of introducing a thioether group, the Sandmeyer reaction offers excellent regiochemical control as the position of the incoming nucleophile is determined by the position of the diazonium group. This makes it a highly reliable method for the synthesis of specific isomers.

Multi-Step Synthetic Strategies Involving 2-Methyl-5-(chloro)aniline Intermediates

An alternative and industrially relevant route to this compound involves the use of 2-Methyl-5-chloroaniline as a key intermediate.

The synthesis of 2-Methyl-5-chloroaniline can be accomplished by the reduction of 4-chloro-2-nitrotoluene (B43163). mdpi.com 4-Chloro-2-nitrotoluene itself is prepared by the nitration of 4-chlorotoluene. organic-chemistry.org A method for the reduction of 4-chloro-2-nitrotoluene to 5-chloro-2-methylaniline (B43014) involves the use of a polysulfide solution in the presence of an ammonium (B1175870) salt, which is reported to be a high-yielding and safe process. researchgate.net

Once 2-Methyl-5-chloroaniline is obtained, the chloro group can be displaced by a methylthio group through a nucleophilic aromatic substitution reaction. This typically requires reacting 2-Methyl-5-chloroaniline with a strong nucleophile like sodium thiomethoxide (NaSMe). The reaction may require elevated temperatures and a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the substitution. The presence of an electron-donating methyl group and an amino group on the ring makes the chloro substituent less reactive towards nucleophilic substitution, so forcing conditions might be necessary.

This multi-step approach, while potentially longer, offers the advantage of utilizing readily available starting materials and provides a clear and controllable pathway to the desired product.

N-Acetylation Reactions for Amine Protection

N-acetylation is a common and vital strategy in organic synthesis to protect primary and secondary amines. This reaction temporarily masks the nucleophilicity and basicity of the amino group, preventing it from participating in subsequent reactions and allowing for selective functionalization at other positions on the aromatic ring. The acetylation of anilines is a foundational step for many multi-step syntheses.

The process typically involves treating the aniline derivative with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. For instance, the acetylation of o-toluidine, a structural analog of this compound, can be achieved by reacting it with acetic anhydride in glacial acetic acid. This method is broadly applicable to a wide range of substituted anilines. When applied to this compound, the expected product is N-(2-methyl-5-(methylthio)phenyl)acetamide. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetic acid or a chloride ion) to form the stable amide.

In some procedures, a base like potassium carbonate (K2CO3) is used to neutralize the liberated acid, particularly when using acetyl chloride. The choice of solvent can also be critical, with options like dimethylformamide (DMF), acetonitrile, or ethyl acetate (B1210297) being commonly employed.

Table 1: General Conditions for N-Acetylation of Anilines

| Reagent | Catalyst/Base | Solvent | Temperature | Typical Reaction Time |

| Acetic Anhydride | None or Acid Catalyst | Glacial Acetic Acid | Elevated (e.g., 140°C) | ~4 hours |

| Acetyl Chloride | K2CO3, Phase Transfer Catalyst (e.g., TBAB) | DMF | Room Temperature | 15-30 minutes |

Nitration of Substituted Anilines for Further Derivatization

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (NO2) group onto an aromatic ring. This group is highly valuable as it can be readily reduced to an amino group, providing a route for further derivatization. The nitration of substituted anilines requires careful control of reaction conditions due to the activating nature of the amino group, which can lead to over-nitration or oxidation.

To mitigate these side reactions, the amino group is typically protected, often as an acetamide (B32628) as described in the previous section. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled nitration. The nitration is commonly carried out using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+).

In the case of N-(2-methyl-5-(methylthio)phenyl)acetamide, the directing effects of three substituents must be considered: the acetamido group (-NHCOCH3), the methyl group (-CH3), and the methylsulfanyl group (-SCH3). All three are ortho-, para-directing groups. The acetamido group strongly directs to its ortho and para positions. The methyl and methylsulfanyl groups also exert an influence. Research on the nitration of 2-methylacetanilide shows that nitration occurs primarily at the position para to the acetamido group (position 4) and secondarily at the position ortho to the acetamido group (position 6). For N-(4-methoxy-2-methylphenyl)acetamide, a related compound, nitration also occurs at the position ortho to the methyl group and meta to the methoxy (B1213986) group, yielding N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. Based on these precedents, the nitration of N-(2-methyl-5-(methylthio)phenyl)acetamide is expected to yield primarily the 4-nitro derivative, N-(2-methyl-4-nitro-5-(methylthio)phenyl)acetamide.

Reductive Transformations of Nitro-Aniline Derivatives

The final step in this sequence to generate a functionalized aniline is the reduction of the nitro group. The conversion of an aromatic nitro compound to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this transformation, with the choice depending on the presence of other functional groups in the molecule.

For nitro-aniline derivatives, common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction. A widely used chemical method involves the use of sodium dithionite (B78146) (Na2S2O4). For example, N-benzyloxycarbonyl-2-methyl-4-nitroaniline can be effectively reduced to 4-benzyloxycarbonylamido-3-methylaniline using sodium dithionite. This method is often preferred for its mild conditions and tolerance of various functional groups.

Following the reduction of the nitro group, the protecting acetyl group on the nitrogen can be removed by hydrolysis (typically under acidic or basic conditions) to yield the final target aniline, such as 2-methyl-4-amino-5-(methylsulfanyl)aniline.

Condensation Reactions Utilizing Methylthioaniline Cores

The primary amino group of this compound and its analogs serves as a versatile nucleophile in various condensation reactions, enabling the construction of larger, more complex molecular architectures. These reactions are fundamental to synthesizing a wide array of compounds, including Schiff bases and substituted quinones.

Schiff Base Formation with Aldehydes (e.g., Pyrrole-2-carboxaldehyde, p-Methoxysalicylaldehyde)

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. This reaction is generally reversible and often catalyzed by an acid or base. The synthesis involves a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine.

Anilines, including methylthioaniline derivatives, are frequently used as the amine component in Schiff base synthesis. Research has documented the synthesis of Schiff bases from 2-(methylthio)aniline derivatives and p-methoxysalicylaldehyde by refluxing the reactants in an ethanol/dichloromethane (B109758) mixture. Similarly, Schiff bases have been prepared from 4-methoxyaniline and pyrrole-2-carbaldehyde, demonstrating the utility of these building blocks in creating complex ligands for metal complexes. The reaction of this compound with aldehydes like pyrrole-2-carboxaldehyde or p-methoxysalicylaldehyde would proceed under similar conditions, typically refluxing in a solvent like ethanol, to

Reactions at the Amino Group

The amino group of this compound is a key site for various chemical transformations, including acylation, amidation, and the formation of imines and Schiff bases. These reactions are fundamental in modifying the compound's structure and properties.

Acylation and Amidation Reactions

The amino group of anilines readily undergoes acylation and amidation reactions. These reactions involve the treatment of the aniline with acylating agents like acyl chlorides or carboxylic acids, often in the presence of a catalyst, to form amides. rsc.orgorganic-chemistry.org

General reaction schemes for the acylation of anilines are well-established. For instance, the Schotten-Baumann reaction involves the use of an acyl chloride in the presence of a base. organic-chemistry.org More contemporary methods utilize various catalysts to facilitate the direct amidation of carboxylic acids with amines. organic-chemistry.org

| Catalyst/Reagent | Reaction Type | Substrates | Key Features |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Direct Amidation | Carboxylic acids and amines | Active at room temperature for a wide range of substrates. organic-chemistry.org |

| 5-methoxy-2-iodophenylboronic acid (MIBA) | Direct Amidation | Free carboxylic acids and amines | Kinetically very active, providing high yields in short reaction times at ambient temperature. organic-chemistry.org |

| Thianthrene boron acid | Dehydrative Amidation | Aliphatic and aromatic carboxylic acids | High catalytic activity for various substrates, including bioactive molecules. organic-chemistry.org |

| Ammonia-borane | Direct Amidation | Aromatic and aliphatic carboxylic acids | Efficient with equimolar amounts of coupling partners, high functional group tolerance. organic-chemistry.org |

Imine and Schiff Base Formation

The reaction of primary amines with aldehydes or ketones yields imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.com The formation of imines from anilines is a common synthetic transformation. researchgate.netrecentscientific.com

The general mechanism for imine formation under mildly acidic conditions involves a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps. masterorganicchemistry.com The pH of the reaction medium can significantly influence the reaction rate, with an optimal pH often observed around 4-5. masterorganicchemistry.com

A variety of methods can be employed for imine synthesis, including:

Microwave-assisted solvent-free reaction of amines with aromatic aldehydes. organic-chemistry.org

Organocatalytic methods using pyrrolidine for the synthesis of various aldimines. organic-chemistry.org

Three-component reactions of aromatic aldehydes, alkyl bromides, and aqueous ammonia. organic-chemistry.org

A specific example involves the synthesis of 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, a novel Schiff base, by refluxing 4-methylbenzene-1,2-diamine and 4-(difluoromethoxy)-2-hydroxybenzaldehyde in ethanol. semanticscholar.org

Nucleophilic Reactivity of the Aniline Nitrogen

The nitrogen atom of the aniline group possesses a lone pair of electrons, rendering it nucleophilic. ucalgary.ca However, the nucleophilicity of aniline is generally lower than that of aliphatic amines because the lone pair can be delocalized into the aromatic ring through resonance. ucalgary.ca This reduced nucleophilicity affects its reactivity in nucleophilic substitution reactions. ucalgary.caresearchgate.net

The nucleophilic reactivity of amines and hydrazines has been studied extensively. researchgate.net The kinetics of the reactions of various amines with electrophiles have been used to determine their nucleophilicity parameters. researchgate.net It has been observed that the reactivity of amines is significantly influenced by the solvent, with reactions being much slower in water compared to acetonitrile. researchgate.net

Transformations Involving the Methylthio Group

The methylthio group in this compound offers another site for chemical modification, primarily through oxidation reactions.

Oxidation Reactions to Methylsulfinyl and Methylsulfonyl Analogs

The sulfur atom in the methylthio group can be oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. These oxidized forms are important as they can alter the electronic properties and biological activity of the parent molecule.

The oxidation of a thioether to a sulfoxide and then to a sulfone is a common transformation in organic synthesis. The resulting methylsulfonyl aniline derivatives are documented in chemical supplier catalogs. sigmaaldrich.comlookchem.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com For example, 2-Methyl-5-(methylsulfonyl)aniline is a known compound. sigmaaldrich.comlookchem.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com

Other related methylsulfonyl aniline derivatives that have been synthesized include:

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline bldpharm.com

2-Fluoro-5-(methylsulfonyl)aniline oakwoodchemical.com

Reactivity of the Thioether Linkage in Electrophilic or Nucleophilic Processes

The thioether linkage can participate in both electrophilic and nucleophilic reactions. The sulfur atom can act as a nucleophile, for instance, in reactions with alkyl halides. It can also be targeted by electrophiles.

In the context of related heterocyclic systems like 1,5-naphthyridines, the nucleophilic substitution of a chloro derivative with sodium methanethiol has been used to introduce a methylsulfanyl group. mdpi.com This demonstrates the potential for the thioether group to be introduced via nucleophilic substitution on an activated aromatic ring.

While specific studies on the electrophilic or nucleophilic reactivity of the thioether linkage in this compound were not found in the provided search results, the general reactivity patterns of thioethers suggest that such transformations are feasible.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of the three substituents: the amino (-NH₂), methyl (-CH₃), and methylsulfanyl (-SCH₃) groups. All three are classified as activating groups and ortho-, para-directors, meaning they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.comlibretexts.orgtotal-synthesis.com

The directing power of these groups generally follows the order: -NH₂ > -SCH₃ > -CH₃. The amino group is a powerful activator due to the strong electron-donating resonance effect of its lone pair. libretexts.orgyoutube.com The methylsulfanyl group also donates electron density via resonance, while the methyl group activates the ring through a weaker inductive effect. youtube.com

Given this hierarchy, the amino group at C1 exerts the dominant directing influence. organicchemistrytutor.com The positions ortho to the amino group are C2 and C6, and the para position is C4. However, the C2 position is blocked by the methyl group, and the C4 position is occupied by the methylsulfanyl group. Therefore, electrophilic attack is strongly favored at the C6 position, which is ortho to the activating amino group and meta to the other two substituents. A secondary, less favored site of substitution would be the C4 position, which is ortho to the methyl group and para to the methylsulfanyl group, but meta to the strongly directing amino group. The stability of the resulting carbocation intermediate (arenium ion) is greatest when the positive charge can be delocalized onto the nitrogen atom, a scenario that occurs with ortho and para attack relative to the amino group. total-synthesis.com

Table 1: Analysis of Directing Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Type of Director | Activating/Deactivating Effect | Predicted Major Substitution Site(s) |

| -NH₂ | C1 | Ortho, Para | Strongly Activating | C6 (ortho), C4 (para, blocked) |

| -CH₃ | C2 | Ortho, Para | Weakly Activating | C3 (ortho), C6 (ortho), C5 (para) |

| -SCH₃ | C5 | Ortho, Para | Moderately Activating | C4 (ortho), C6 (ortho) |

| Overall | - | - | Strongly Activating | C6 (major) |

Cycloaddition and Annulation Reactions Leading to Fused Ring Systems

The aniline functionality in this compound serves as a key building block for the synthesis of various fused heterocyclic systems through cycloaddition and annulation reactions.

The Doebner-Miller reaction and its variations are cornerstone methods for the synthesis of quinolines. wikipedia.orgjptcp.com This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov When this compound is used as the aniline component, it can react with compounds like crotonaldehyde to yield a polysubstituted quinoline.

The general mechanism proceeds via a 1,4-conjugate addition of the aniline's amino group to the α,β-unsaturated carbonyl. nih.gov This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring, subsequent dehydration, and finally oxidation to form the aromatic quinoline ring system. wikipedia.org The reaction of this compound with crotonaldehyde would be expected to produce 2,8-dimethyl-5-(methylsulfanyl)quinoline.

Table 2: Doebner-Miller Synthesis of a Substituted Quinoline

| Aniline Reactant | α,β-Unsaturated Carbonyl | Expected Quinoline Product |

| This compound | Crotonaldehyde | 2,8-Dimethyl-5-(methylsulfanyl)quinoline |

Direct synthesis of benzofurans from anilines is not a standard transformation. However, this compound can serve as a precursor to benzofuran derivatives through a multi-step sequence. A common strategy involves the conversion of the aniline's amino group into a hydroxyl group. This is typically achieved via diazotization of the amine with a nitrite source (e.g., NaNO₂) in acidic solution to form a diazonium salt, followed by hydrolysis (heating in water) to yield the corresponding phenol: 2-methyl-5-(methylsulfanyl)phenol.

This phenol intermediate can then participate in established benzofuran syntheses. jocpr.comnih.govacs.org For example, in a reaction analogous to the Perkin rearrangement, the phenol can be reacted with an α-haloketone (e.g., chloroacetone) under basic conditions. wikipedia.org The reaction proceeds through O-alkylation of the phenol to form a ketone ether, followed by an intramolecular cyclization and dehydration to furnish the benzofuran ring. organic-chemistry.org This pathway provides access to benzofuran derivatives that retain the methyl and methylsulfanyl substitution pattern from the original aniline. researchgate.netrsc.orgdtu.dk

Table 3: Synthetic Route to Benzofuran Derivatives

| Starting Material | Intermediate | Reagents for Step 2 | Final Benzofuran Product |

| This compound | 2-Methyl-5-(methylsulfanyl)phenol | 1. Chloroacetone2. Base (e.g., K₂CO₃) | 2,7-Dimethyl-4-(methylsulfanyl)benzofuran |

The term "ring-disclosure" typically refers to ring-opening reactions. The nucleophilic amino group of this compound can participate in the ring-opening of strained or activated heterocyclic compounds such as epoxides and aziridines. thieme-connect.demdpi.comclockss.org These reactions are valuable for creating 1,2-difunctionalized molecules.

In the reaction with an epoxide, the aniline's nitrogen atom attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. rsc.orgmdpi.com This process, which can be catalyzed by acids or Lewis acids, results in the formation of a β-amino alcohol. researchgate.net The regioselectivity of the attack depends on steric and electronic factors; for simple terminal epoxides like propylene oxide, the attack generally occurs at the less substituted carbon. rsc.org

Similarly, reaction with an N-activated aziridine results in the formation of a 1,2-diamine derivative after the nucleophilic attack by the aniline opens the three-membered ring. mdpi.comclockss.org

Table 4: Ring-Opening Reactions with this compound

| Heterocyclic Reactant | Reaction Type | Product Class | Example Product Name |

| Propylene Oxide | Epoxide Ring-Opening | β-Amino alcohol | 1-((2-Methyl-5-(methylsulfanyl)phenyl)amino)propan-2-ol |

| N-Tosylaziridine | Aziridine Ring-Opening | 1,2-Diamine | N¹-(2-Methyl-5-(methylsulfanyl)phenyl)-N²-tosylethane-1,2-diamine |

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

Direct reaction of this compound with highly reactive organometallic reagents like Grignard or organolithium reagents is generally problematic. The acidic protons of the amino group would quench the organometallic reagent through an acid-base reaction rather than promoting C-C bond formation. msu.eduyoutube.comresearchgate.net However, the aniline can be chemically modified to enable its use in modern cross-coupling reactions, which are powerful methods for creating carbon-carbon bonds. organic-chemistry.orgnih.gov

A robust strategy involves converting the aniline into a more suitable coupling partner, such as an aryl halide or an aryl diazonium salt. The Sandmeyer reaction, for instance, can convert the diazonium salt derived from the aniline into an aryl iodide or bromide. This resulting aryl halide can then participate in various palladium-catalyzed cross-coupling reactions.

Alternatively, aryl diazonium salts themselves can be used directly in cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. researchgate.netacs.orgnih.gov In a Suzuki-Miyaura coupling, the in situ generated diazonium salt from this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst to form a biaryl compound. nih.govpsu.edumdpi.com This approach bypasses the isolation of potentially unstable intermediates and provides a direct route from anilines to complex C-C coupled products. uni-regensburg.de

Table 5: Suzuki-Miyaura Cross-Coupling via Diazonium Salt Intermediate

| Aniline Derivative | Coupling Partner | Reaction Type | Expected C-C Coupled Product |

| This compound Diazonium Salt | Phenylboronic Acid | Suzuki-Miyaura Coupling | 2-Methyl-5-(methylsulfanyl)-1,1'-biphenyl |

Coordination Chemistry and Ligand Properties of 2 Methyl 5 Methylsulfanyl Aniline Derivatives

Design and Synthesis of N,S-Coordinating Ligands (e.g., Schiff Bases)

The primary method for converting 2-Methyl-5-(methylsulfanyl)aniline into effective N,S-coordinating ligands is through the synthesis of Schiff bases. This is typically achieved via a condensation reaction with a suitable aldehyde or ketone. The general synthetic route involves refluxing the aniline (B41778) derivative with an aldehyde, often in a 1:1 or 1:2 molar ratio, in a solvent such as ethanol. nih.govresearchgate.netrecentscientific.com The presence of a catalyst, like a few drops of acid or a base like triethylamine, can facilitate the reaction. nih.gov

A common strategy involves the reaction of 2-(methylthio)aniline (B147308) derivatives with various salicylaldehydes. ajol.info For instance, new Schiff bases have been synthesized by reacting substituted 2-(methylthio)anilines with p-methoxysalicylaldehyde. ajol.info The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization from a suitable solvent like ethanol. researchgate.netrecentscientific.com

The formation of these Schiff bases is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy typically shows the appearance of a characteristic C=N (azomethine) stretching band, confirming the condensation. ajol.info Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial, with the appearance of a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum. researchgate.netajol.info

Table 1: General Synthesis of Schiff Bases from Anilines

| Reactants | Solvent | Conditions | Product Type | Key Advantages of Method |

| 2-Substituted Trimethinium Salts & Aminophenols | Ethanol | Reflux | Schiff Bases | High efficiency, mild conditions, metal-free nih.gov |

| 5-Bromo-2-hydroxybenzaldehyde & Aniline | Ethanol | Reflux | Schiff Base | Straightforward condensation researchgate.netrecentscientific.com |

| 2,6-diformyl-4-methylphenol & 5-aminouracil (B160950) | - | Condensation | Schiff Base | Forms multidentate ligands nih.gov |

| 2-(methylthio)anilines & p-methoxysalicylaldehyde | Ethanol/Dichloromethane (B109758) | Reflux | Schiff Bases | Flexible structural designs ajol.info |

Complexation Studies with Transition Metal Ions (e.g., Palladium(II), Copper(II))

Ligands derived from this compound, particularly Schiff bases, readily form complexes with a variety of transition metal ions. The soft thioether sulfur and the borderline imine nitrogen atoms make them excellent chelating agents for soft and borderline metal ions like Palladium(II) and Copper(II).

Palladium(II) Complexes: The synthesis of Palladium(II) complexes often involves the reaction of a palladium salt, such as [Pd(COD)Cl₂] or Pd(OAc)₂, with the N,S-ligand in a suitable solvent like dichloromethane or methanol. lu.se For example, methylpalladium(II) complexes have been prepared through transmetalation reactions from corresponding silver complexes and chloro(methyl)(cyclooctadiene)palladium(II). beilstein-journals.org These reactions typically result in stable, four-coordinate square planar complexes. nih.gov The stoichiometry and final structure can be influenced by the specific ligands and reaction conditions used.

Copper(II) Complexes: Copper(II) complexes are commonly synthesized by reacting a copper(II) salt, like CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O, with the ligand in a solvent such as dimethylformamide (DMF) or methanol. core.ac.uknih.govnih.gov Studies on thiomethylated aniline ligands have shown that they can behave as bidentate ligands with a SN donor group, forming complexes with a 1:1 metal-to-ligand stoichiometry (MLCl₂) with Cu(II). core.ac.uk The reaction conditions, including the solvent and the molar ratio of reactants, can significantly impact the purity and yield of the resulting copper(II) complexes. nih.gov

Table 2: Examples of Metal Complexation Studies

| Metal Ion | Ligand Type | Stoichiometry (M:L) | Resulting Complex Formula | Reference |

| Cu(II) | Bidentate thiomethylated aniline | 1:1 | MLCl₂ | core.ac.uk |

| Co(II) | Bidentate thiomethylated aniline | 1:2 | ML₂Cl₂ | core.ac.uk |

| Ni(II) | Bidentate thiomethylated aniline | 1:2 | ML₂Cl₂ | core.ac.uk |

| Pd(II) | 8-hydroxyquinoline and amino acids | 1:1:1 | [Pd(8-QO)(AA)] | nih.gov |

| Cu(II) | 8-hydroxyquinoline derivatives | 1:2:1 | {[Cu(L2)₂(q)]·NO₃·2H₂O} | nih.gov |

Structural Analysis of Metal Complexes: Chelation Modes (e.g., N,S,O-chelating)

The structural elucidation of metal complexes formed with this compound derivatives is crucial for understanding their properties. This is primarily accomplished through single-crystal X-ray diffraction and supported by spectroscopic methods.

The ligands can exhibit various chelation modes depending on their design. Simple bidentate ligands derived from the aniline coordinate through the thioether sulfur and the amine nitrogen (S,N-chelation). core.ac.uk However, Schiff base derivatives, particularly those synthesized from salicylaldehydes, introduce a phenolic oxygen atom, leading to the potential for tridentate N,S,O-chelation. In such cases, the deprotonated phenolic oxygen, the azomethine nitrogen, and the thioether sulfur can all coordinate to the metal center. nih.gov

For instance, Schiff base ligands derived from 2,6-diformyl-4-methylphenol and 5-aminouracil act as tridentate ligands, coordinating through two azomethine nitrogen atoms and the deprotonated phenolic oxygen. nih.gov In related systems, ligands have been shown to coordinate as monobasic N,O bidentate ligands via the imine nitrogen and the phenolic oxygen atom. researchgate.net

X-ray crystallography has revealed specific geometries for these complexes. Copper(II) complexes with thiomethylated aniline ligands have been found to exist as square pyramidal dimers. core.ac.uk Palladium(II) complexes typically adopt a four-coordinate square planar geometry. nih.gov However, this geometry can be significantly distorted towards a tetrahedral arrangement due to steric hindrance from bulky substituents on the ligand, as seen in complexes with substituted 8-(diphenylphosphanyl)quinoline ligands. nih.gov

Table 3: Common Geometries and Chelation Modes

| Metal Ion | Ligand Type | Chelation Mode | Coordination Geometry | Analytical Technique | Reference |

| Cu(II) | Thiomethylated aniline | S,N-bidentate | Square pyramidal (dimer) | X-ray Crystallography | core.ac.uk |

| Pd(II) | 8-hydroxyquinoline & amino acids | N,O-bidentate | Square planar | Spectroscopic, Elemental | nih.gov |

| Pd(II) | 2-substituted-8-(diphenylphosphanyl)quinoline | P,N-bidentate | Distorted square planar | X-ray Crystallography | nih.gov |

| Cu(II) | Schiff base from 5-methoxysalicylaldehyde | N,N',O-tridentate | Square planar | X-ray Crystallography | researchgate.net |

| Co(II) | Schiff base from 2,6-diformylphenol | N,N,O-tridentate | Monomeric | Spectroscopic, Magnetic | nih.gov |

Electronic Properties and Stability of Coordination Compounds

The electronic properties of coordination compounds derived from this compound are of significant interest. These properties are primarily investigated using electronic absorption (UV-Vis) spectroscopy and can be influenced by the metal ion, the ligand structure, and the solvent. core.ac.uk The electronic spectra of these metal complexes have been observed to differ between their solid states and when dissolved in solvents like DMF and DMSO. core.ac.uk

The nature of the substituents on the aniline or aldehyde precursors can tune the electronic properties of the resulting complexes. Studies on related cobalt(II) 1,1-dithiolate complexes have shown a clear link between the electron-withdrawing strength of the ligand substituents and the energy and intensity of the ligand field transitions. gla.ac.uk Similarly, for copper(II) 1,1-dithiolate complexes, the ligand charge, facilitated by substituents, was found to dominate the in-plane π-bonding. gla.ac.uk The redox potentials of transition metal complexes with thiophene-dithiolate ligands are generally lower compared to simpler dithiolene complexes, indicating they are more easily oxidized. ulisboa.pt

The stability of these coordination compounds is another key aspect. Thermal analysis can provide information on their thermal stability and decomposition pathways. nih.gov The chelation of the metal ion by the N,S- or N,S,O-donor ligands generally imparts significant thermodynamic stability to the complex. The formation of five- or six-membered chelate rings is a common feature that contributes to this stability. core.ac.uk

Investigation of Biomimetic Models Utilizing Methylthioaniline Ligands

The structural motifs found in ligands derived from methylthioanilines, specifically the thioether and amine/imine functionalities, are present in various biological systems, particularly in the active sites of metalloenzymes. core.ac.uk This has prompted research into their use as biomimetic models to mimic the structure and function of these active sites. nih.gov

Biomimetic ligands are synthetic compounds designed to mimic natural biological recognition processes. springernature.com They offer advantages such as lower cost, higher chemical stability, and reduced immunogenicity compared to their natural counterparts. nih.gov Thiolate ligands, in particular, are crucial in synthetic modeling chemistry of biological metal thiolates, which are found in enzymes like nitrogenase, hydrogenase, and various oxidases. researchgate.netwikipedia.org

The combination of a soft sulfur donor and a borderline nitrogen donor in methylthioaniline-based ligands makes them suitable for modeling the coordination environment of metal ions in such enzymes. For example, they can be used to synthesize models for the active sites of copper proteins or iron-sulfur clusters. researchgate.net Computational methods, such as molecular modeling and docking, are increasingly used to design highly selective biomimetic ligands and to predict their interactions with target biomolecules. nih.gov The goal of these studies is to understand the fundamental principles of biological catalysis and to develop novel catalysts for various applications. researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-5-(methylsulfanyl)aniline, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide a complete picture of its atomic framework.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the amine (NH₂) protons, the methyl (CH₃) protons, and the methylsulfanyl (SCH₃) protons.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling with neighboring protons. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing methylsulfanyl group. The amine protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl group attached to the aromatic ring and the methyl group of the methylsulfanyl moiety each give rise to a sharp singlet, with their chemical shifts providing further structural confirmation.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.27 | d |

| Aromatic-H | 6.78 - 6.56 | m |

| Amine (-NH₂) | 4.32 | br. s |

| Methyl (-CH₃) | 2.29 | s |

d = doublet, m = multiplet, br. s = broad singlet, s = singlet Data obtained in CDCl₃. amazonaws.com

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons exhibit signals in the downfield region, typically between 110 and 150 ppm. The specific chemical shifts are influenced by the attached substituents. The carbon atom bonded to the nitrogen of the amine group (C-N) and the carbon attached to the sulfur of the methylsulfanyl group (C-S) have characteristic chemical shifts. The methyl carbon and the methylsulfanyl carbon appear in the upfield region of the spectrum. The interpretation of these shifts, often aided by theoretical calculations and comparison with related structures, allows for the unambiguous assignment of each carbon atom in the molecule. amazonaws.comhmdb.ca

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 148.1 |

| Aromatic C-S | 134.8 |

| Aromatic C-CH₃ | 134.6 |

| Aromatic CH | 118.6 |

| Aromatic CH | 118.5 |

| Aromatic CH | 114.4 |

| Methyl (-CH₃) | 17.9 |

Data obtained in CDCl₃. amazonaws.com

Two-Dimensional NMR Techniques for Connectivity

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. researchgate.netsdsu.edu These experiments provide correlation maps that reveal which nuclei are coupled to each other.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This is invaluable for tracing the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.com This allows for the direct assignment of a proton signal to its attached carbon, resolving any ambiguities from the 1D spectra.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. uvic.ca In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. This is particularly useful in confirming the presence and type of methyl groups in this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. researchgate.net

The IR spectrum of this compound will display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. masterorganicchemistry.com The presence of two bands in this region is characteristic of a primary amine (symmetric and asymmetric stretching). Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be found in the 1250-1350 cm⁻¹ range, and the C-S stretching vibration typically appears in the 600-800 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. Therefore, the symmetric vibrations of the aromatic ring and the C-S bond may show strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The aniline (B41778) chromophore itself has characteristic absorptions, which are modified by the presence of the methyl and methylsulfanyl substituents. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and can also affect the intensity of the absorption bands. The extent of conjugation in the molecule, influenced by the interplay between the electron-donating amino group and the sulfur atom, can be assessed from the position and intensity of these bands.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. chemguide.co.uklibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The high-resolution mass spectrum can provide the exact molecular formula. nih.gov

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for anilines include the loss of a hydrogen atom to form the [M-1]⁺ ion and the cleavage of the C-N bond. miamioh.edu For this compound, characteristic fragment ions may arise from the loss of a methyl radical (CH₃) from either the methyl group on the ring or the methylsulfanyl group. Cleavage of the C-S bond is also a likely fragmentation pathway, leading to ions corresponding to the loss of the SCH₃ group or the CH₃S radical. The analysis of these fragment ions helps to confirm the presence of the various structural motifs within the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, with the chemical formula C₈H₁₁NS, the theoretical monoisotopic (exact) mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ³²S). This calculated exact mass serves as a benchmark. An experimental HRMS measurement that matches this theoretical value to within a very small tolerance (typically < 5 parts per million, ppm) provides strong evidence for the compound's elemental formula, confirming its identity and purity.

The protonated molecule, [M+H]⁺, is commonly observed in soft ionization techniques like electrospray ionization (ESI). The high-resolution measurement of this ion is critical for confirming the compound's identity in complex mixtures or during reaction monitoring.

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₈H₁₁NS | 153.06122 |

| Protonated Molecule [M+H]⁺ | C₈H₁₂NS⁺ | 154.06899 |

Fragmentation Pattern Analysis for Structural Confirmation

Upon ionization, the molecular ion ([M]⁺•) with an m/z of approximately 153 would be formed. This ion would then undergo characteristic fragmentation reactions:

Alpha-Cleavage: A primary fragmentation pathway for thioethers is the cleavage of the bond alpha to the sulfur atom. This would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at m/z 138.

Benzylic-type Cleavage: The methyl group on the aromatic ring can undergo benzylic cleavage, leading to the loss of a hydrogen atom and the formation of a resonance-stabilized ion.

C-S Bond Cleavage: The bond between the aromatic ring and the sulfur atom can break, leading to the loss of a methylsulfanyl radical (•SCH₃), which would produce a fragment ion at m/z 106.

Aniline-Specific Fragmentation: Aniline and its derivatives are known to lose a neutral molecule of hydrogen cyanide (HCN) from the aromatic ring after some rearrangement, which would result in a fragment ion at m/z 126. nist.gov

The relative abundance of these and other smaller fragments would constitute a unique pattern confirming the specific arrangement of the methyl, amino, and methylsulfanyl groups on the benzene (B151609) ring.

| Proposed Fragment Ion | Formula | m/z (Nominal) | Origin |

|---|---|---|---|

| [M]⁺• (Molecular Ion) | [C₈H₁₁NS]⁺• | 153 | Ionization of parent molecule |

| [M-CH₃]⁺ | [C₇H₈NS]⁺ | 138 | Loss of methyl radical from thioether |

| [M-HCN]⁺• | [C₇H₉S]⁺• | 126 | Loss of hydrogen cyanide from aniline moiety |

| [M-SCH₃]⁺ | [C₇H₈N]⁺ | 106 | Cleavage of C-S bond |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

A search of the Cambridge Structural Database (CSD) and other publicly available resources indicates that the crystal structure of this compound has not been reported as of the current date. Therefore, a definitive analysis of its solid-state and supramolecular structure is not possible.

While computational studies exist for structurally related compounds like 2-methyl-5-nitroaniline (B49896), 2-phenylthioaniline, and other aniline derivatives, this information cannot be extrapolated to create a scientifically accurate and non-speculative article about this compound as requested. Generating content for the specified outline without direct research on the target molecule would lead to inaccuracies.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables at this time.

Computational and Theoretical Investigations of 2 Methyl 5 Methylsulfanyl Aniline

Analysis of Non-Covalent Interactions and Supramolecular Assembly

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the non-covalent interactions and supramolecular assembly of 2-Methyl-5-(methylsulfanyl)aniline. While computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are commonly employed to investigate these phenomena in analogous molecular structures, dedicated research detailing these aspects for this compound has not been identified.

Studies on structurally related compounds, such as other aniline (B41778) derivatives, often reveal intricate networks of non-covalent interactions that dictate their crystal packing and supramolecular architecture. These interactions typically include hydrogen bonds (N-H···N, N-H···S, C-H···S), van der Waals forces, and π-π stacking interactions involving the benzene (B151609) ring. For instance, the analysis of similar molecules frequently involves mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are crucial for predicting intermolecular bonding sites.

However, without specific crystallographic data or dedicated computational studies for this compound, any detailed discussion, including data tables on bond lengths, bond angles, or the percentage contributions of various non-covalent interactions, would be purely speculative. The scientific community has yet to publish research that would provide the detailed findings necessary for a thorough analysis of the non-covalent interactions and supramolecular assembly of this particular compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Chemical Intermediates in Fine Chemical Synthesis

Aromatic amines are a cornerstone of the chemical industry, serving as pivotal intermediates for a vast array of organic compounds. researchgate.net 2-Methyl-5-(methylsulfanyl)aniline is part of this important class of chemicals. The amino group attached to the aromatic ring is highly reactive and can undergo numerous transformations, including diazotization, acylation, alkylation, and condensation reactions. researchgate.net These reactions allow the aniline (B41778) moiety to be converted into a wide range of other functional groups and integrated into more complex molecular architectures.

The presence of the methyl and methylsulfanyl substituents on the benzene (B151609) ring influences the reactivity and properties of the molecule. These groups can direct the position of subsequent chemical reactions on the aromatic ring and modify the electronic properties of the compound, making it a tailored starting material for the synthesis of specific, high-value fine chemicals. Its role as a precursor is foundational to the creation of the specialized products discussed in the following sections.

Precursors for Advanced Dye and Pigment Development

The synthetic dye industry was born from the chemistry of aniline, and its derivatives remain fundamental to the production of a wide spectrum of colorants. pysanky.info Aniline-based compounds are critical precursors for both azo dyes and triphenylmethane (B1682552) dyes. pysanky.infobritannica.com The primary amino group of this compound can be readily converted into a diazonium salt. This salt can then be coupled with other aromatic compounds to form azo dyes, which constitute the largest single class of commercial colorants. mdpi.com

Furthermore, modern dye synthesis often involves the incorporation of various functional groups to enhance properties like color fastness, brightness, and affinity for specific fibers. The thioether (-S-CH₃) linkage present in this compound is a feature found in some advanced reactive dyes. For instance, research has described the synthesis of reactive dyes containing a thioether-ethylsulfone group, highlighting the utility of the thioether moiety in dye chemistry. researchgate.net The combination of a classic aniline core with a functional thioether group makes this compound a promising candidate for the development of new, high-performance dyes and pigments.

Building Blocks for Functional Organic Materials (e.g., Semiconductors)

The field of materials science is increasingly focused on functional organic molecules for applications in electronics and photonics. These materials offer advantages such as tunable properties, light weight, and solution processability. Organic radicals and triarylamine derivatives are prominent examples of building blocks used to create materials with specific magnetic, conducting, or optical functions for applications like spintronics and memory devices. researchgate.netrsc.orgchemrxiv.org

The aniline structure is a key component in this field; for example, aniline itself is a precursor for producing nanowires that act as semiconducting electrode bridges. pysanky.info The molecular scaffold of this compound, which can be viewed as a planarized triarylamine donor, is well-suited for this purpose. chemrxiv.org The electron-donating characteristics of the methyl and methylsulfanyl groups, combined with the aniline core, can be exploited to fine-tune the electronic properties (e.g., HOMO/LUMO energy levels) of resulting polymers or molecular crystals. This makes the compound a valuable building block for research into novel organic semiconductors and other functional materials where precise control over molecular properties is essential.

Utility in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The aniline scaffold is a common feature in many biologically active molecules, making its derivatives important intermediates in the pharmaceutical and agrochemical industries. researchgate.net The utility of the specific structural motifs found in this compound is demonstrated by the roles of closely related compounds.

In the agrochemical sector, substituted anilines are used to create pesticides. For example, 5-chloro-o-toluidine, an aniline derivative with a methyl group, is an intermediate in the manufacture of the insecticide chlordimeform. researchgate.net This establishes the utility of the methyl-aniline framework in developing crop protection agents.

In medicinal chemistry, the methylsulfanyl aniline structure has been directly implicated in compounds with therapeutic potential. Research on 2-Chloro-5-(methylsulfanyl)aniline, a close analogue, has shown it to be an inhibitor of the N-methyl-d-aspartate (NMDA) receptor, suggesting potential for neuroprotective applications in conditions like stroke or traumatic brain injury. biosynth.com Furthermore, patents have been filed for other sulfur-containing aniline derivatives, such as sulfonyl anilines, for the treatment of cardiovascular conditions like angina pectoris. google.com These examples underscore the value of the this compound scaffold as a starting point for the synthesis of new pharmaceutical and agrochemical intermediates.

Emerging Research Directions and Future Perspectives for 2 Methyl 5 Methylsulfanyl Aniline

The chemical compound 2-Methyl-5-(methylsulfanyl)aniline and its derivatives are at the forefront of innovative research, opening up new avenues in catalysis, materials science, and sustainable chemistry. The unique interplay between the aniline (B41778) amine group, the methyl group, and the methylsulfanyl substituent on the aromatic ring provides a versatile platform for scientific exploration. Current research is focused on leveraging these structural features to develop novel technologies and deepen the fundamental understanding of its chemical behavior.

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-(methylsulfanyl)aniline?

A widely used method involves introducing the methylsulfanyl group to a substituted aniline precursor. For example, reacting 2-methyl-5-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., NaOH), followed by catalytic hydrogenation to reduce the nitro group to an amine . Alternative routes may utilize thiolation agents like thiourea or sodium hydrosulfide under controlled pH and temperature conditions. Multi-step protocols, similar to those employed for 5-(ethylsulfonyl)-2-methoxyaniline, can be adapted by substituting methoxy groups with methylsulfanyl moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm aromatic substitution patterns and methylsulfanyl group integration.

- IR Spectroscopy : Identification of N-H (3300–3500 cm) and C-S (600–700 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- X-ray Crystallography : For absolute structural confirmation using programs like SHELXL .

Q. How does the methylsulfanyl group influence the compound’s reactivity?

The methylsulfanyl group acts as an electron-donating substituent, directing electrophilic aromatic substitution to the para position. It also participates in oxidation reactions (e.g., forming sulfoxides or sulfones under strong oxidizing agents like HO) and can undergo nucleophilic displacement in the presence of alkyl halides .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural validation?

Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from impurities or tautomerism. Strategies include:

Q. What strategies optimize the sulfonation step in synthesis?

Yield improvements can be achieved by:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Catalysis : Transition-metal catalysts (e.g., CuI) for selective thiolation.

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions .

Q. How can degradation pathways under oxidative conditions be analyzed?

Oxidative degradation products (e.g., sulfones) can be profiled using:

- HPLC-MS : To separate and identify degradation intermediates.

- Stability Studies : Accelerated oxidation with HO/acetic acid at 40–60°C, followed by kinetic modeling .

Q. How do structural modifications impact biological activity in related compounds?

Comparative studies with analogs (e.g., 2-Methyl-5-(thiophen-3-yl)aniline) reveal that:

- Methylsulfanyl vs. Sulfonyl : The sulfonyl group enhances polarity but reduces membrane permeability.

- Substituent Position : Para-substituted derivatives show higher affinity for enzyme active sites (e.g., tyrosine kinases) .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) and MD simulations can model interactions with proteins like VEGFR2. Key parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.